molecular formula C8H6ClNO3 B1623745 2-(4-Nitrophenyl)acetyl chloride CAS No. 50434-36-1

2-(4-Nitrophenyl)acetyl chloride

Cat. No.: B1623745
CAS No.: 50434-36-1
M. Wt: 199.59 g/mol
InChI Key: FYXZTVPBFJQFBO-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)acetyl chloride is an organic compound with the molecular formula C8H6ClNO3. It is a derivative of acetyl chloride where the acetyl group is substituted with a 4-nitrophenyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

2-(4-Nitrophenyl)acetyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-nitrobenzyl chloride with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:

4-Nitrobenzyl chloride+Thionyl chloride2-(4-Nitrophenyl)acetyl chloride+Hydrogen chloride+Sulfur dioxide\text{4-Nitrobenzyl chloride} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Hydrogen chloride} + \text{Sulfur dioxide} 4-Nitrobenzyl chloride+Thionyl chloride→2-(4-Nitrophenyl)acetyl chloride+Hydrogen chloride+Sulfur dioxide

Industrial production methods often involve similar processes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-Nitrophenyl)acetyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-(4-nitrophenyl)acetic acid and hydrochloric acid.

Common reagents used in these reactions include thionyl chloride, hydrogen gas, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Nitrophenyl)acetyl chloride is utilized in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the formation of amides, esters, and other derivatives.

    Biology: It can be used to modify biological molecules, such as proteins and peptides, by introducing the 4-nitrophenylacetyl group.

    Medicine: Research into its derivatives has shown potential in developing pharmaceuticals, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)acetyl chloride involves its reactivity towards nucleophiles. The acetyl chloride group is highly reactive and can readily form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical synthesis processes to introduce the 4-nitrophenylacetyl group into target molecules.

Comparison with Similar Compounds

2-(4-Nitrophenyl)acetyl chloride can be compared with other similar compounds such as:

    4-Nitrobenzoyl chloride: Similar in structure but with a benzoyl group instead of an acetyl group. It is also used in organic synthesis but has different reactivity and applications.

    2-(4-Nitrophenyl)acetic acid: The hydrolyzed form of this compound. It is less reactive and used in different contexts.

    4-Nitrophenylacetic acid: Another related compound with similar applications in organic synthesis and research.

The uniqueness of this compound lies in its specific reactivity and the ability to introduce the 4-nitrophenylacetyl group into various molecules, making it a valuable intermediate in chemical synthesis.

Properties

IUPAC Name

2-(4-nitrophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c9-8(11)5-6-1-3-7(4-2-6)10(12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXZTVPBFJQFBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198471
Record name Benzeneacetyl chloride, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50434-36-1
Record name Benzeneacetyl chloride, 4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050434361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetyl chloride, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3.75 ml (7.5 mmoles) of a 2M solution of oxalyl chloride in dichloromethane is added at 20° C. to a solution of 0.9 g (5 mmoles) of 4-nitrophenylacetic acid in a mixture composed of 10 ml of dichloromethane and 0.5 ml of DMF. After agitation for 30 minutes, the solution is concentrated under vacuum. The yellow oil obtained is used without additional purification in the following stage.
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Synthesis routes and methods II

Procedure details

To mixture of p-nitrophenylacetic acid (1 g, 5.5 mmol) in benzene (10 ml) was added thionyl chloride (0.8 ml) at room temperature. The reaction mixture was heated to reflux for 12 hr and then cooled. The excess thionyl chloride and benzene were removed in vacuo to obtain (4-nitro-phenyl)-acetyl chloride (1 g, 91%).
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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